Biotin-dPEG(R)12-TFP ester

Description

Evolution of Biotinylation Strategies in Research Methodologies

Biotinylation, the process of attaching biotin (B1667282) to proteins or other macromolecules, is a cornerstone of modern biochemistry and molecular biology. labmanager.com The remarkably strong and stable non-covalent interaction between biotin and avidin (B1170675) (or streptavidin) is one of the most widely exploited tools in chemistry and biology. nih.govissuu.com This interaction is characterized by an extremely high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M), making it exceptionally stable. issuu.comresearchgate.net

The evolution of biotinylation has seen a shift from simple, random labeling to more sophisticated and controlled methods. Early techniques often involved chemical biotinylation using reagents that would randomly label free amine groups on a target protein. bpsbioscience.com While effective, this lack of specificity could sometimes alter the protein's natural function. labmanager.com

Recent advancements have focused on site-specific biotinylation and the use of engineered enzymes to target particular residues, minimizing functional disruption. labmanager.com Proximity-based labeling techniques like BioID have also emerged, which use an engineered biotin ligase to label proteins in the immediate vicinity of a protein of interest, providing insights into protein-protein interactions. f1000research.comresearchgate.net

The development of biotinylation reagents has also progressed significantly. Initially, hydrophobic linkers were common, but these often led to aggregation and precipitation of the labeled proteins. amerigoscientific.com The introduction of hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), has largely overcome these issues. amerigoscientific.comtimtec.net

Strategic Role of Polyethylene Glycol (PEG) Linkers in Bioconjugate Design

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in bioconjugation due to their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comadcreview.com

The strategic incorporation of PEG linkers in bioconjugate design offers several key advantages:

Enhanced Solubility: PEG linkers are highly hydrophilic, which helps to solubilize hydrophobic molecules and prevent aggregation of the resulting bioconjugate. adcreview.comlifetein.combiochempeg.com

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of molecules, which can reduce renal clearance and extend their circulation time in the body. chempep.combroadpharm.comkoreascience.kr

Reduced Immunogenicity: The "stealth" properties of PEG create a hydration shell around the conjugated molecule, which can reduce recognition by the immune system. timtec.netchempep.com

Steric Hindrance Reduction: Spacers are often used to create distance between a functional moiety and the biomolecule to which it is attached, which can be crucial when there is concern about steric hindrance. biosyn.com

Tunable Length: PEG linkers can be synthesized with a precise number of repeating units, allowing for fine-tuning of the spacer length to optimize the properties of the bioconjugate. chempep.combroadpharm.com

There are two main classes of PEG linkers: polydisperse and monodisperse (or discrete PEG, dPEG®). broadpharm.com Polydisperse PEGs are a mixture of polymers with an average molecular weight, while monodisperse PEGs have a specific, exact number of PEG units and a precise molecular weight. broadpharm.com This precision is particularly valuable in applications where well-defined and highly characterized bioconjugates are required.

Overview of Activated Ester Chemistry in Biomolecule Functionalization

Activated esters are highly reactive compounds widely used for the modification of amino groups in biomolecules. lumiprobe.com The most common type of activated ester is the N-hydroxysuccinimide (NHS) ester. lumiprobe.com NHS esters react with primary amines under slightly alkaline conditions (optimal pH 8.3-8.5) to form stable amide bonds. thermofisher.comlumiprobe.com This reaction is a cornerstone of bioconjugation, used to attach a wide variety of labels and reporters to proteins, peptides, and other amine-containing molecules. lumiprobe.com

While effective, NHS esters are susceptible to hydrolysis, especially at higher pH values, which can reduce the efficiency of the labeling reaction. nih.govlumiprobe.com This has led to the exploration of alternative activated esters with improved stability.

Positioning Biotin-dPEG(R)12-TFP Ester within Contemporary Bioconjugation Paradigms

Biotin-dPEG®12-TFP ester is a sophisticated biotinylation reagent that combines the key features of its constituent parts to offer significant advantages in modern bioconjugation.

Biotin: Provides the high-affinity binding tag for detection and purification via the biotin-avidin interaction. labmanager.comnih.gov

dPEG®12 Spacer: This discrete PEG linker consists of 12 ethylene glycol units, providing a precise spacer length of 47.6 Å. scientificlabs.co.uksigmaaldrich.com This hydrophilic spacer imparts high water solubility to the biotin label, which dramatically reduces the aggregation and non-specific binding often seen with traditional hydrophobic linkers. scientificlabs.co.uksigmaaldrich.com

TFP Ester: The amine-reactive TFP ester offers enhanced stability in aqueous media compared to NHS esters, leading to more efficient and reproducible conjugation reactions. scientificlabs.co.uksigmaaldrich.com

This combination of features positions Biotin-dPEG®12-TFP ester as a highly effective reagent for a variety of applications, including the biotinylation of peptides, proteins, and nucleic acids. Its enhanced water solubility and the stability of the TFP ester make it particularly well-suited for demanding applications where high degrees of labeling are required without causing protein aggregation or loss of function. amerigoscientific.com

Interactive Data Tables

Table 1: Properties of Biotin-dPEG®12-TFP Ester

| Property | Value |

| Molecular Formula | C43H69F4N3O16S |

| Molecular Weight | 992.08 g/mol |

| Spacer Arm Length | 47.6 Å |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester |

| Target Functional Group | Primary Amines (-NH2) |

| Solubility | High in aqueous media |

| Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.combroadpharm.com |

Table 2: Comparison of TFP and NHS Activated Esters

| Feature | TFP Ester | NHS Ester |

| Reactivity with Amines | High | High |

| Hydrolytic Stability | Higher | Lower |

| Optimal Reaction pH | > 7.5 | 7.0 - 8.5 |

| Byproduct Nucleophilicity | Lower | Higher |

| Data compiled from multiple sources. lumiprobe.comlumiprobe.comthieme-connect.comscientificlabs.co.ukprecisepeg.com |

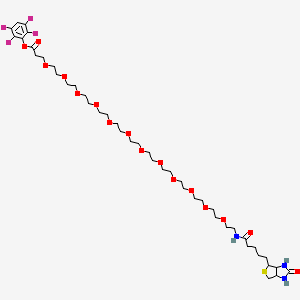

Structure

2D Structure

Properties

Molecular Formula |

C43H69F4N3O16S |

|---|---|

Molecular Weight |

992.1 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53) |

InChI Key |

YQTIPJSYUMZZNU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Molecular Architecture and Chemical Reactivity of Biotin Dpeg R 12 Tfp Ester

Design Rationale of the dPEG(R)12 Spacer Arm

Advantages of Discrete Polyethylene (B3416737) Glycol (dPEG®) Architectures in Bioconjugation

Traditional polyethylene glycol (PEG) is a polymer mixture, which can lead to complications in the synthesis and purification of PEGylated drugs and may elicit undesirable immunogenic responses. researchgate.net In contrast, discrete PEG (dPEG®) reagents are single molecular weight compounds, offering precise control over the linker length and molecular weight of the final conjugate. nih.govadcreview.com This uniformity is a significant advantage, as it allows for the creation of homogenous PEGylated products with specific molecular weights, which can be crucial for therapeutic applications. adcreview.com

The use of dPEG® constructs provides the ability to precisely control the chain configuration (linear or branched) and length to optimize the pharmacokinetic properties of a biopharmaceutical. nih.gov This precision engineering helps to overcome issues of molecular heterogeneity and potential immunogenicity associated with conventional polydisperse PEGs. researchgate.netresearchgate.net Furthermore, the defined structure of dPEG® products facilitates a better understanding of their physicochemical and biological properties, which is crucial for the development and clinical translation of precisely PEGylated drugs. researchgate.net

Influence of PEG Chain Length (dPEG®12) on Steric Hindrance and Molecular Accessibility

The length of the PEG chain plays a pivotal role in modulating the steric hindrance and accessibility of the reactive group to its target. Longer PEG chains, such as the dPEG®12 in Biotin-dPEG(R)12-TFP ester, can increase the distance between the biotin (B1667282) moiety and the conjugated molecule, thereby reducing steric hindrance that might otherwise impede the binding of biotin to avidin (B1170675) or streptavidin. alkalisci.com

Research has shown that increasing the side chain length of polymers can lead to increased steric hindrance between the molecules themselves. nih.gov However, in the context of bioconjugation, a longer spacer arm like dPEG®12 can position the reactive TFP ester group away from the potentially bulky biotin molecule, enhancing its accessibility to amine groups on target proteins or other biomolecules. This improved accessibility can lead to higher conjugation efficiencies. Conversely, very short PEG linkers can result in significant steric hindrance, potentially interfering with the intended biological interactions. The choice of a dPEG®12 spacer represents a balance, providing sufficient length to mitigate steric hindrance without introducing excessive flexibility that might lead to other undesirable interactions.

Role of PEGylation in Modulating Hydrophilicity and Minimizing Non-Specific Interactions

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the biopharmaceutical properties of therapeutic agents. frontiersin.org The ethylene (B1197577) glycol backbone of PEG is inherently hydrophilic, non-ionic, and biocompatible. nih.govfrontiersin.org

Functional Characteristics of the Tetrafluorophenyl (TFP) Ester Moiety

The tetrafluorophenyl (TFP) ester is the amine-reactive functional group in this compound, responsible for forming a covalent linkage with the target molecule. Its chemical properties offer distinct advantages over other commonly used activated esters.

Mechanism of Amine-Reactive Acylation for Stable Amide Bond Formation

The TFP ester reacts with primary and secondary amines through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) leaving group and forming a stable, covalent amide bond. This reaction proceeds efficiently under mild conditions, typically at a pH range of 7.5 to 8.0, to form a stable amide linkage. researchgate.net

Comparative Analysis of TFP Ester Hydrolytic Stability and Reaction Efficiency with Other Activated Esters (e.g., N-Hydroxysuccinimide Esters)

One of the key advantages of TFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their superior hydrolytic stability in aqueous media. researchgate.netnih.gov NHS esters are known to be susceptible to hydrolysis, especially at the slightly basic pH required for efficient amine coupling. researchgate.netnih.gov This competing hydrolysis reaction can significantly reduce the efficiency of the conjugation reaction by consuming the reactive ester.

In contrast, TFP esters exhibit a much lower rate of hydrolysis, even at alkaline pH. researchgate.netnih.gov Research has shown that TFP esters have a significantly longer half-life in aqueous buffers compared to NHS esters. For instance, at pH 8, an NHS ester can have a half-life of just minutes, whereas TFP esters are considerably more stable. researchgate.net This enhanced stability allows for longer reaction times, which can lead to higher coupling efficiencies, particularly when working with low concentrations of target molecules.

| Feature | TFP Ester | NHS Ester |

| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |

| Reactive Group | Primary and Secondary Amines | Primary and Secondary Amines |

| Bond Formed | Stable Amide Bond | Stable Amide Bond |

| Optimal pH for Conjugation | 7.5 - 8.0 | 7.0 - 7.5 |

| Hydrolytic Stability | Higher nih.govthieme-connect.com | Lower researchgate.netnih.gov |

| Reaction Efficiency | Often higher overall yield due to lower hydrolysis nih.gov | Can be high but is compromised by hydrolysis researchgate.net |

| Byproduct | 2,3,5,6-Tetrafluorophenol | N-Hydroxysuccinimide |

Table 1: Comparison of TFP and NHS Esters

Integration of the Biotin Moiety for High-Affinity Binding

The primary function of the biotin-dPEG®12-TFP ester is to leverage the exceptionally strong and specific interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin. This interaction is a cornerstone of many modern bioassays and purification systems.

Principles of the Biotin-Strept(avidin) Affinity System in Research Applications

The biotin-strept(avidin) system is renowned for having one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. broadpharm.com This near-irreversible binding is highly specific and forms rapidly. Once formed, the complex is remarkably stable, withstanding harsh conditions such as extremes of pH, temperature, organic solvents, and denaturing agents. sigmaaldrich.com

Streptavidin, a tetrameric protein from the bacterium Streptomyces avidinii, has four identical binding sites, each capable of capturing one biotin molecule. broadpharm.comsigmaaldrich.com This tetravalency is a significant advantage in many applications, as it allows for the amplification of signals. sigmaaldrich.com For instance, in immunoassays like ELISA or in immunohistochemistry, multiple biotinylated antibodies can bind to a target, which can then be detected by a streptavidin molecule conjugated to a reporter enzyme or fluorophore. This clustering of reporter molecules at the target site enhances the detection sensitivity, enabling the visualization of low-abundance molecules. sigmaaldrich.comfishersci.at

The versatility of this system is further enhanced by the small size of the biotin molecule itself. sigmaaldrich.comfishersci.at Its compact structure allows it to be conjugated to a wide variety of biomolecules, including antibodies, proteins, and nucleic acids, often without significantly altering their biological function. sigmaaldrich.comfishersci.at This has led to its widespread use in numerous research applications, such as:

Immunoassays: Including ELISA, Western blotting, and immunohistochemistry. smolecule.com

Affinity Purification: For isolating specific proteins or protein complexes. fishersci.at

Cell Surface Labeling: To identify and track cell surface receptors. smolecule.com

Nucleic Acid Detection: In techniques like Southern and Northern blotting.

Drug Delivery Systems: Where the high affinity is used to target therapeutics. smolecule.com

Significance of Linker-Mediated Biotin Availability for Receptor Binding

For the high-affinity interaction between biotin and strept(avidin) to occur effectively, the biotin moiety must be sterically accessible to the binding pocket of the protein. This is where the linker arm plays a crucial role. The dPEG®12 linker in this compound is a discrete polyethylene glycol chain with a precise length of 47.6 Å. sigmaaldrich.comscientificlabs.co.uk

This hydrophilic PEG spacer offers several key advantages:

Enhanced Water Solubility: The PEG chain imparts a high degree of water solubility to the entire biotinylation reagent and, subsequently, to the labeled molecule. scientificlabs.co.ukalkalisci.com This is particularly beneficial when working with proteins that are prone to aggregation upon modification with more hydrophobic linkers. scientificlabs.co.ukalkalisci.com

Reduced Steric Hindrance: The long, flexible spacer arm extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and making it more readily available for binding to the deep biotin-binding pocket of streptavidin. iris-biotech.deiris-biotech.de

Minimized Non-Specific Binding: The hydrophilic and non-immunogenic nature of the PEG linker helps to reduce non-specific binding of the biotinylated molecule to other surfaces or proteins, thereby increasing the signal-to-noise ratio in assays. scientificlabs.co.ukalkalisci.comiris-biotech.de

Prevention of Aggregation: By increasing the hydrophilicity of the labeled molecule, the dPEG® spacer helps to prevent the aggregation and precipitation that can be a common issue with biotinylated proteins. scientificlabs.co.ukalkalisci.com

The discrete nature of the dPEG® linker, meaning it has a single, defined molecular weight and length, provides greater consistency and predictability in bioconjugation experiments compared to traditional polydisperse PEG linkers. 2bscientific.com

The TFP (2,3,5,6-tetrafluorophenyl) ester is the reactive group of the molecule, responsible for forming a stable covalent bond with the target molecule. It is an amine-reactive activated ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a robust amide bond. broadpharm.com The TFP ester is favored over the more common N-hydroxysuccinimide (NHS) esters in certain applications due to its increased stability in aqueous media. sigmaaldrich.comscientificlabs.co.ukalkalisci.com TFP esters hydrolyze more slowly than NHS esters, which can lead to more efficient and reproducible labeling of biomolecules. broadpharm.comalkalisci.com

Synthetic Methodologies and Derivatization Strategies

Synthesis of Biotin-dPEG®12-TFP Ester and Related Heterobifunctional dPEG® Reagents

The synthesis of heterobifunctional PEG derivatives is a nuanced process that aims to create molecules with distinct reactive groups at either end of a PEG spacer. jenkemusa.com These reagents act as bridges, connecting two different chemical entities with the PEG portion providing desirable characteristics like water solubility and biocompatibility. jenkemusa.com

The general approach to synthesizing these reagents often starts with a symmetrical PEG molecule. mdpi.com A series of chemical modifications are then performed to introduce different functionalities to the terminal hydroxyl groups. mdpi.com For instance, a hydroxyl-terminated PEG can be selectively tosylated at one end, which can then be converted to other functional groups like azides or thiols. mdpi.com The remaining hydroxyl group can then be modified to introduce a different reactive moiety.

In the specific case of Biotin-dPEG®12-TFP ester, the synthesis involves coupling a biotin (B1667282) molecule to one end of a discrete PEG linker with twelve ethylene (B1197577) glycol units and activating the other end as a TFP ester. The use of discrete PEG (dPEG®) is a significant advancement over traditional polydisperse PEGs, as it ensures a homogenous product with a precisely defined spacer length. nih.govgoogle.com This uniformity is crucial for applications where consistent molecular weight and spacing are critical. nih.govscientificlabs.co.uk

The synthesis of related heterobifunctional dPEG® reagents follows similar principles, allowing for the creation of a diverse toolkit for bioconjugation. For example, reagents can be synthesized with a variety of functional groups such as maleimides for reaction with thiols, or alkynes and azides for "click chemistry" reactions. broadpharm.comprecisepeg.com

Table 1: Examples of Heterobifunctional dPEG® Reagents

| Reagent Type | Reactive Groups | Common Applications |

|---|---|---|

| Amine-reactive | NHS ester, TFP ester | Labeling proteins at lysine (B10760008) residues |

| Thiol-reactive | Maleimide, Pyridyldithio | Site-specific conjugation to cysteine residues |

| Click Chemistry | Azide, Alkyne (DBCO) | Copper-free, bioorthogonal ligation |

This table provides a generalized overview of common heterobifunctional dPEG® reagent types and their applications.

Chemo-selective Conjugation Techniques for Multi-functional Constructs

The power of heterobifunctional reagents like Biotin-dPEG®12-TFP ester lies in their ability to facilitate chemo-selective conjugation. This means that each reactive group on the linker can react with a specific functional group on a target molecule, allowing for the controlled assembly of complex, multi-functional constructs.

The TFP ester end of Biotin-dPEG®12-TFP ester is specifically designed to react with primary amines, which are commonly found on the surface of proteins at the N-terminus and on the side chain of lysine residues. thermofisher.comlumiprobe.com This reaction forms a stable amide bond. fishersci.co.ukbroadpharm.com TFP esters are often preferred over the more traditional N-hydroxysuccinimide (NHS) esters because they exhibit greater stability in aqueous solutions, being less susceptible to hydrolysis. fishersci.co.ukthermofisher.cnfishersci.ca This enhanced stability allows for longer reaction times and potentially higher conjugation efficiencies. thermofisher.cn The reaction is typically carried out in a buffer with a slightly alkaline pH, usually between 7.5 and 8.5, to facilitate the deprotonation of the amine and its subsequent nucleophilic attack on the ester. smolecule.com

The biotin moiety on the other end of the linker provides a high-affinity binding site for avidin (B1170675) and streptavidin. smolecule.com This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited in a variety of biochemical assays, purification methods, and targeted delivery systems. smolecule.com

The dPEG® spacer plays a crucial role in the conjugation process. Its hydrophilic nature enhances the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules that are prone to aggregation. scientificlabs.co.ukacs.orgaxispharm.com The length of the PEG spacer can also be strategically chosen to minimize steric hindrance between the conjugated molecules, ensuring that their biological activity is retained. scientificlabs.co.ukprecisepeg.com The 12-unit dPEG® linker in Biotin-dPEG®12-TFP ester provides a spacer arm of a specific and defined length (47.6 Å). scientificlabs.co.uksigmaaldrich.com

Approaches for Tailoring Reactivity and Bioconjugation Specificity

Achieving high specificity in bioconjugation is paramount to ensure that the desired molecular construct is formed with minimal side products. Several factors can be manipulated to tailor the reactivity and specificity of the conjugation process.

The reactivity of activated esters like TFP esters is influenced by the electron-withdrawing nature of the leaving group. The fluorine atoms on the phenyl ring of the TFP ester make it highly electrophilic and thus more reactive towards nucleophiles like primary amines. rsc.org This reactivity can be modulated by changing the number and position of the fluorine atoms on the phenyl ring. rsc.org For instance, pentafluorophenyl (PFP) esters are generally more reactive than TFP esters. rsc.org This allows for the fine-tuning of the reaction kinetics to match the specific requirements of the biomolecules being conjugated.

The pH of the reaction buffer is another critical parameter. smolecule.com While a slightly alkaline pH is required to deprotonate primary amines for the reaction to proceed, a very high pH can lead to increased hydrolysis of the TFP ester, reducing the yield of the desired conjugate. smolecule.com Therefore, optimizing the pH is a key step in maximizing conjugation efficiency.

Site-selective bioconjugation aims to attach the linker to a specific location on a biomolecule. ub.edu While TFP esters react with any accessible primary amine, strategies can be employed to achieve greater site-specificity. For example, by controlling the stoichiometry of the reaction and using a limited amount of the TFP ester reagent, it is possible to preferentially label the more reactive N-terminal amine over the lysine residues. smolecule.com For even greater control, genetic engineering can be used to introduce a uniquely reactive functional group, such as a non-natural amino acid, at a specific site on a protein, allowing for truly site-specific conjugation.

Advanced Linker Design for Enhanced Molecular Performance

One of the key considerations in linker design is its impact on the hydrophilicity and solubility of the conjugate. acs.orgaxispharm.com The inclusion of a dPEG® spacer in Biotin-dPEG®12-TFP ester is a prime example of this, as it imparts water solubility and reduces the potential for aggregation. scientificlabs.co.ukalkalisci.com The length of the PEG linker can be varied to fine-tune these properties. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic volume. nih.gov

The architecture of the linker can also be tailored for specific applications. While linear linkers are common, branched or multi-arm PEG linkers can be designed to attach multiple molecules, such as drugs or targeting ligands, to a central scaffold. jenkemusa.com2bscientific.com This can be advantageous for creating constructs with enhanced avidity or for delivering a higher payload of a therapeutic agent. nih.gov

Furthermore, cleavable linkers have been developed to allow for the release of a conjugated molecule under specific physiological conditions. nih.gov These linkers can be designed to be sensitive to changes in pH, redox potential, or the presence of specific enzymes found in the target environment. This strategy is particularly important in the design of antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released only after the ADC has reached the target tumor cell. nih.gov

The continuous innovation in linker technology, including the development of reagents like Biotin-dPEG®12-TFP ester, is expanding the possibilities for creating highly sophisticated and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. 2bscientific.comamericanpharmaceuticalreview.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Biotin-dPEG®12-TFP ester |

| N-hydroxysuccinimide (NHS) ester |

| Pentafluorophenyl (PFP) ester |

| Avidin |

| Streptavidin |

| Maleimide |

| Alkyne |

| Azide |

| Hydrazide |

| Aminooxy |

| Tosyl |

| Thiol |

Mechanistic Studies of Bioconjugation Reactions Facilitated by Tfp Esters

Kinetic and Thermodynamic Parameters Governing Amide Bond Formation

The formation of a stable amide bond between a TFP ester and a primary amine, such as the lysine (B10760008) residues on a protein, occurs through a nucleophilic acyl substitution reaction. The kinetics of this reaction are influenced by several factors, including the electrophilicity of the ester's carbonyl carbon and the nucleophilicity of the reacting amine. The electron-withdrawing fluorine atoms on the phenyl group of the TFP ester enhance its electrophilicity, making it reactive towards amines. rsc.org

Kinetic models have been developed to understand ester-mediated amide bond formation, showing that this pathway can be highly efficient. rsc.org Theoretical calculations and experimental work suggest that the thermodynamics of the reaction can be influenced by the structure of both the ester and the amine. mdpi.com For instance, increasing the number of fluorine atoms on the phenyl ester scaffold directly enhances the ester's electrophilicity, thereby facilitating a faster reaction with nucleophiles like a lysine's amine group. rsc.org

Optimization of Reaction Conditions for Maximal Coupling Efficiency

Achieving the highest possible yield in a bioconjugation reaction requires careful optimization of several experimental parameters. For TFP ester-mediated conjugations, pH is a critical factor.

pH: The optimal pH range for the reaction of TFP esters with primary amines is generally between 7.5 and 8.5. Below pH 7.0, the reaction kinetics slow down considerably as the amine becomes protonated and thus less nucleophilic. Above pH 8.5, the competing hydrolysis reaction, where the ester reacts with water instead of the target amine, becomes more significant. However, TFP esters are notably more resistant to hydrolysis at basic pH compared to NHS esters, which have a half-life of only minutes at pH 8. researchgate.netnih.gov This stability allows for longer reaction times and higher efficiency. nih.govresearchgate.net

Buffer Choice: The choice of buffer is crucial. Amine-containing buffers, such as Tris, must be avoided as they will compete with the target molecule for reaction with the TFP ester. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate are recommended. thermofisher.com

Concentration and Molar Ratio: For efficient labeling, using concentrated protein solutions (e.g., 1-5 mg/mL) is favored. thermofisher.com The optimal molar ratio of the TFP ester reagent to the target protein must be determined empirically, but using a molar excess of the labeling reagent can help drive the reaction to completion. thermofisher.com

Temperature and Time: Reactions are typically carried out at room temperature for 2 hours or on ice overnight. thermofisher.com Lower temperatures can be used to slow down both the conjugation and hydrolysis reactions, which can be useful for controlling the extent of labeling. thermofisher.com

| Parameter | Recommended Condition | Rationale | Source |

|---|---|---|---|

| pH | 7.5 - 8.5 | Balances amine reactivity (deprotonated state) with ester stability (minimizing hydrolysis). | |

| Buffer System | Amine-free (e.g., PBS, HEPES, Borate) | Prevents the buffer from competing with the target amine for reaction with the TFP ester. | thermofisher.com |

| Temperature | Room Temperature (or 4°C) | Allows for a reasonable reaction rate. 4°C can be used for overnight reactions to increase control. | thermofisher.com |

| Reaction Time | 2 hours (RT) to Overnight (4°C) | Provides sufficient time for the conjugation to proceed to completion. | thermofisher.com |

| Protein Concentration | 1-5 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction. | thermofisher.com |

Strategies for Mitigating Competing Hydrolysis Reactions and Off-Target Modification

A primary challenge in bioconjugation is ensuring the labeling reagent reacts specifically with its intended target. TFP esters offer advantages in this regard, but strategies are still necessary to maximize specificity.

Mitigating Hydrolysis: The main competing reaction is the hydrolysis of the TFP ester by water, which deactivates the reagent. nih.gov TFP esters are significantly more stable against hydrolysis than NHS esters, especially at the basic pH required for efficient amine labeling. lumiprobe.com For example, at a pH of 10, a TFP-terminated surface has a half-life almost ten times longer than a comparable NHS surface. nih.gov To further minimize hydrolysis, it is recommended to prepare solutions of the TFP ester reagent in an anhydrous solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer. researchgate.netthermofisher.com

| Ester Type | pH | Approximate Half-Life | Relative Stability Advantage | Source |

|---|---|---|---|---|

| NHS Ester | 7.4 | ~30 minutes - 2 hours | - | |

| TFP Ester | 7.4 | > 2 hours - 48 hours | More stable than NHS ester | |

| NHS Ester | 10.0 | 39 minutes | - | nih.gov |

| TFP Ester | 10.0 | ~390 minutes (10x NHS) | Significantly more stable | nih.gov |

Preventing Off-Target Modification: Off-target modification occurs when the reactive ester conjugates with non-target nucleophiles on a protein, such as tyrosine, histidine, or serine residues. However, TFP esters show high selectivity for primary amines (like the N-terminus and lysine side chains) under optimized pH conditions (7.5-8.0). While highly reactive esters like NHS esters can sometimes lead to heterogeneous modification of multiple lysine residues, the more balanced reactivity of TFP esters can allow for greater selectivity, especially when proximity effects are at play in a structured protein. rsc.org Careful control over the molar ratio of the TFP ester to the protein and quenching the reaction after a set time (e.g., with 1M Tris-HCl) can further limit non-specific reactions.

Computational Modeling and Molecular Dynamics Simulations for Conjugation Pathway Elucidation

Computational methods are increasingly used to understand and predict the outcomes of bioconjugation reactions. mdpi.com Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide deep insights into the reaction pathway, transition states, and factors influencing reactivity and selectivity. mdpi.commdpi.comnih.gov

Reaction Pathway Simulation: Computational studies can model the entire reaction pathway of amide bond formation, from the approach of the amine nucleophile to the TFP ester, through the tetrahedral intermediate, to the final amide product. nih.gov These simulations help to calculate activation energies and understand why the TFP-mediated pathway is efficient. rsc.org

Predicting Site-Reactivity: For a large protein with multiple potential amine reaction sites (i.e., many lysine residues), computational models can help predict which sites are most likely to react. mdpi.com Factors such as solvent accessibility, local pKa of the lysine residue, and steric hindrance from the surrounding protein structure can be modeled to forecast the most favorable conjugation sites.

Understanding Stability and Selectivity: Simulations can elucidate the thermodynamic stability of different ester and amide products. mdpi.com DFT calculations have been used to study the mechanism of related amidation reactions, providing insight into the origins of high chemoselectivity. nih.gov For polyfluorinated reagents, computational modeling can help fine-tune the reactivity and selectivity of activated esters for efficient and site-selective modifications. rsc.org This predictive power is essential for designing novel bioconjugation reagents and optimizing protocols to avoid undesired side products.

Applications in Advanced Biomolecular Research Methodologies

Covalent Labeling and Functionalization of Proteins and Peptides

The specific and efficient labeling of proteins and peptides is crucial for studying their function, interactions, and localization. Biotin-dPEG(R)12-TFP ester provides a robust method for achieving this through covalent modification.

The 2,3,5,6-tetrafluorophenyl (TFP) ester component of this compound is an amine-reactive functional group that readily forms stable amide bonds with primary amines on proteins and peptides. vectorlabs.comcreative-biolabs.com This reaction primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. vectorlabs.com

The TFP ester offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters. sigmaaldrich.com TFP esters are more reactive towards primary amines and exhibit greater stability against hydrolysis in aqueous buffers, providing a wider window for conjugation reactions. vectorlabs.comsigmaaldrich.comucsd.edu The optimal pH range for TFP ester reactions is between 7.5 and 8.5, slightly higher than that for NHS esters. vectorlabs.comvectorlabs.com This enhanced stability and reactivity lead to more efficient and reproducible labeling of biomolecules. vectorlabs.comucsd.edu

| Feature | TFP (2,3,5,6-tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

|---|---|---|

| Reactivity with Amines | More reactive vectorlabs.comsigmaaldrich.com | Reactive |

| Hydrolytic Stability | More stable in aqueous buffer vectorlabs.comsigmaaldrich.com | Less stable, more susceptible to hydrolysis ucsd.edu |

| Optimal Reaction pH | 7.5 - 8.5 vectorlabs.comvectorlabs.com | 7.0 - 7.5 vectorlabs.com |

| Resulting Bond | Stable amide bond vectorlabs.comcreative-biolabs.com | Stable amide bond vectorlabs.com |

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of protein interaction research. vectorlabs.com The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is leveraged in numerous detection and purification techniques. vectorlabs.com this compound is used to create biotinylated molecular probes that can be employed in:

Pull-down assays: To isolate and identify binding partners of a protein of interest. vectorlabs.com

Enzyme-Linked Immunosorbent Assays (ELISA): For the detection and quantification of proteins. vectorlabs.com

Affinity Chromatography: To purify proteins from complex mixtures. vectorlabs.comvectorlabs.com

The dPEG(R)12 linker in the reagent is a critical feature. This discrete PEG spacer has a precise length of 47.6 Å, which provides significant spatial separation between the biotin tag and the labeled protein. sigmaaldrich.com This extended linker reduces steric hindrance, allowing for more efficient binding of the biotin moiety to the deep binding pocket of streptavidin or avidin (B1170675). vectorlabs.comvectorlabs.com This leads to improved performance in affinity-based assays compared to reagents with shorter or more hydrophobic linkers. vectorlabs.comvectorlabs.com

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, known as PEGylation, can significantly alter the physicochemical properties of the biomolecule. The dPEG(R)12 linker in this compound imparts several beneficial properties.

The amphiphilic nature of the dPEG(R) linker confers excellent water solubility to the entire reagent and, subsequently, to the biotinylated protein. vectorlabs.com This is a significant advantage over traditional biotinylation reagents which are often hydrophobic and can lead to aggregation and precipitation of the labeled protein, especially at high labeling densities. sigmaaldrich.comvectorlabs.com The use of this compound minimizes such aggregation, preserving the protein's native state and function. vectorlabs.comvectorlabs.com

Furthermore, research indicates that PEGylation can enhance the conformational stability of proteins. nih.govnih.govbyu.edu The PEG chain can displace water molecules from the protein's surface, creating a more non-polar microenvironment. nih.gov This localized desolvation can strengthen intramolecular interactions, such as salt bridges, contributing to a more stable protein structure. nih.gov

| Property | Benefit | Reference |

|---|---|---|

| Enhanced Water Solubility | Prevents aggregation and precipitation of the labeled protein. | vectorlabs.comsigmaaldrich.com |

| Reduced Non-Specific Binding | Improves signal-to-noise ratio in affinity-based assays. | sigmaaldrich.com |

| Increased Conformational Stability | Helps maintain the native structure and function of the protein. | nih.govnih.gov |

| Reduced Steric Hindrance | Provides better access for biotin to bind streptavidin/avidin. | vectorlabs.comvectorlabs.com |

Bioconjugation to Nucleic Acids

Beyond proteins, this compound is also a valuable reagent for the labeling of nucleic acids, enabling their use in a wide array of molecular biology applications. vectorlabs.comvectorlabs.com

The covalent labeling of synthetic oligonucleotides is readily achieved by incorporating a primary amine during synthesis. This is typically done by adding an amine-modified phosphoramidite (B1245037) at the 5' or 3' terminus. This terminal primary amine serves as a reactive handle for conjugation with amine-reactive reagents like this compound. ucsd.eduthermofisher.comthermofisher.com

The reaction proceeds by dissolving the amine-modified oligonucleotide in a suitable buffer (e.g., sodium tetraborate (B1243019) or sodium bicarbonate, pH 8.5-9) and adding the TFP ester reagent. ucsd.eduglenresearch.com The TFP ester reacts specifically with the primary amine, forming a stable amide bond and attaching the biotin-dPEG(R)12 moiety to the oligonucleotide. thermofisher.comnih.gov Following the reaction, the labeled oligonucleotide is purified from excess reagent. glenresearch.com

Once biotinylated, these oligonucleotides can be efficiently immobilized on surfaces coated with streptavidin. nih.govsartorius.com This high-affinity interaction allows for the creation of DNA microarrays, biosensors, and other platforms where the spatial arrangement of probes is critical. nih.govsartorius.comresearchgate.net The long, hydrophilic dPEG(R)12 spacer helps to extend the oligonucleotide away from the surface, enhancing its accessibility for subsequent hybridization events.

Biotin-labeled nucleic acids are fundamental tools for hybridization-based assays, which are used to detect specific DNA or RNA sequences. springernature.comnih.gov These assays rely on the principle that a labeled probe will form a stable duplex only with its complementary target sequence. hawaii.edu

Applications for DNA/RNA functionalized with this compound include:

Southern and Northern Blotting: For the detection of specific DNA or RNA sequences in complex samples.

In Situ Hybridization (ISH): To visualize the location of specific nucleic acid sequences within cells or tissues. nih.gov

Dot Blot Hybridization: A simplified method for quantifying target sequences. oup.com

Solution Hybridization Assays: Where hybridization occurs in solution before capture and detection. nih.gov

In these assays, the biotin tag serves as a point of detection. After the hybridization step, the biotinylated probe-target duplex is typically detected using a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase). hawaii.edu The enzyme then acts on a substrate to produce a detectable signal (e.g., colorimetric, chemiluminescent), indicating the presence of the target sequence. springernature.comhawaii.edu

Surface Engineering for Biosensing and Affinity Capture

The functionalization of surfaces with biological recognition elements is a cornerstone of modern biosensor technology and affinity capture assays. This compound is instrumental in this field due to its distinct structural components: a biotin moiety for high-affinity binding to streptavidin and avidin, a discrete polyethylene glycol (dPEG) linker, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for covalent attachment to amine-containing surfaces and molecules.

Fabrication of Biotinylated Self-Assembled Monolayers (SAMs) on Solid Supports

The creation of well-ordered and functional self-assembled monolayers (SAMs) is critical for the development of reliable biosensors. This compound is employed in a multi-step process to fabricate biotinylated SAMs on solid supports, most commonly gold surfaces.

The process typically begins with the formation of a SAM of an amine-terminated thiol, such as 11-amino-1-undecanethiol, on the gold substrate. The terminal primary amine groups of this initial layer serve as reactive sites for the subsequent attachment of this compound. The TFP ester group of the molecule readily reacts with these primary amines under mild aqueous conditions, forming a stable amide bond. vectorlabs.com This reaction is notably efficient, with TFP esters exhibiting greater hydrolytic stability and higher reactivity towards primary amines compared to their N-hydroxysuccinimide (NHS) ester counterparts. vectorlabs.comvectorlabs.com

The dPEG(R)12 linker, a single molecular weight polyethylene glycol chain, plays a crucial role in the properties of the resulting SAM. Its hydrophilic nature enhances the water solubility of the biotinylated surface, which is critical for maintaining the functionality of subsequently immobilized biomolecules. vectorlabs.com Furthermore, the defined length of the dPEG(R)12 spacer (47.6 Å) provides steric separation between the biotin molecule and the underlying surface, which can help to minimize non-specific binding and ensure optimal presentation of the biotin for subsequent streptavidin or avidin binding. vectorlabs.com This controlled architecture is essential for creating a highly specific and sensitive biosensing interface.

Surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) can be utilized to confirm the successful biotinylation of the SAM. nih.gov For instance, XPS would show the appearance of nitrogen and sulfur peaks characteristic of the biotin and thiol components, respectively.

Immobilization of Biomolecules via Biotin-Strept(avidin) Interactions for Biosensor Platforms

Once the biotinylated SAM is fabricated, it serves as a versatile platform for the immobilization of a wide array of biomolecules through the exceptionally strong and specific biotin-streptavidin or biotin-avidin interaction. Streptavidin, a tetrameric protein, has four high-affinity binding sites for biotin, allowing for the stable and oriented capture of biotinylated molecules. nih.gov

This immobilization strategy is central to the development of various biosensor platforms, including those based on surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical detection. The general procedure involves flowing a solution of streptavidin over the biotinylated SAM, leading to its rapid and irreversible binding. Subsequently, any biotinylated biomolecule of interest, such as antibodies, enzymes, or nucleic acids, can be immobilized onto the streptavidin-coated surface.

The dPEG(R)12 linker in this compound offers significant advantages in this context. It extends the biotin moiety away from the surface, enhancing its accessibility to the binding pockets of the larger streptavidin molecule. vectorlabs.com This improved accessibility leads to more efficient and uniform immobilization of streptavidin, which in turn results in a higher density of active biomolecules on the sensor surface and, consequently, enhanced sensor sensitivity. The hydrophilic nature of the PEG linker also contributes to a reduction in non-specific protein adsorption on the sensor surface, a critical factor for minimizing background noise and improving the signal-to-noise ratio of the biosensor.

A key advantage of this modular approach is its universality; the same streptavidin-functionalized surface can be used to immobilize any biotinylated ligand, simplifying the development of multiplexed biosensor arrays for the detection of multiple analytes. nih.gov

| Step | Description | Key Reagents | Purpose | Analytical Verification |

|---|---|---|---|---|

| 1 | SAM Formation | Amine-terminated thiol (e.g., 11-amino-1-undecanethiol), Gold substrate | To create a reactive surface with primary amine groups. | Contact Angle, Ellipsometry, XPS |

| 2 | Biotinylation | This compound | To covalently attach biotin to the SAM via a flexible, hydrophilic spacer. | XPS, ToF-SIMS |

| 3 | Streptavidin Immobilization | Streptavidin | To create a high-capacity binding layer for biotinylated molecules. | SPR, QCM, Fluorescence Microscopy |

| 4 | Biomolecule Capture | Biotinylated antibody, enzyme, or nucleic acid | To immobilize the specific recognition element for the target analyte. | SPR, QCM, Electrochemical measurement |

Design and Application of Multi-component Bioconjugates

The ability to create complex, multifunctional bioconjugates is essential for advancing therapeutic and diagnostic applications. This compound, with its discrete PEG linker, provides a powerful tool for the rational design of such constructs.

Strategies for Creating Multifunctional Conjugates with PEG Linkers

PEG linkers, particularly discrete PEGs (dPEGs) like the one found in this compound, are integral to the design of multifunctional bioconjugates. vectorlabs.comvectorlabs.com These linkers offer several strategic advantages:

Solubility Enhancement: Many biomolecules and therapeutic agents are hydrophobic. The hydrophilic dPEG(R)12 linker significantly improves the aqueous solubility of the final conjugate, preventing aggregation and improving its pharmacokinetic properties. vectorlabs.com

Steric Hindrance and Spacing: The defined length of the dPEG linker allows for precise control over the distance between different components of the conjugate. This is critical for ensuring that each component can function without steric hindrance from the others. For example, in a conjugate containing an antibody and a therapeutic payload, the linker ensures that the antibody's binding site remains accessible.

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity and increasing its circulation half-life.

Flexibility in Design: The dPEG platform allows for the creation of linkers with various lengths and functionalities, enabling the optimization of conjugate properties for specific applications. vectorlabs.com

This compound can be incorporated into multifunctional conjugates as a high-affinity "handle." For instance, a therapeutic protein could be first reacted with the TFP ester to attach the biotin-dPEG moiety. This biotinylated protein can then be assembled with other components, such as a targeting ligand or an imaging agent, that are conjugated to streptavidin. The dPEG linker ensures that the biotin is readily available for this assembly and that the different components are appropriately spaced.

Use in Affinity Purification Methodologies for Biomolecules

Affinity purification is a powerful technique for isolating a specific biomolecule from a complex mixture. The high affinity and specificity of the biotin-streptavidin interaction make it an ideal system for this purpose, and this compound is a key reagent in preparing the necessary components.

The general strategy involves first biotinylating the target biomolecule or a molecule that specifically binds to the target (e.g., an antibody). The TFP ester of this compound allows for the efficient and specific labeling of primary amines on proteins and other biomolecules. vectorlabs.com The dPEG(R)12 linker is advantageous in this application as it minimizes the risk of protein aggregation upon biotinylation, a common issue with more hydrophobic biotinylation reagents. vectorlabs.com It also improves the accessibility of the biotin tag for subsequent capture.

The biotinylated molecule is then used to capture its binding partner from a complex lysate. This entire complex is subsequently purified by passing it through a column containing immobilized streptavidin or avidin. The strong interaction between biotin and streptavidin ensures that the biotinylated molecule, along with its captured binding partner, is retained on the column while other components are washed away.

| Reagent | Linker Properties | Solubility | Potential for Aggregation | Biotin Accessibility |

|---|---|---|---|---|

| This compound | Hydrophilic, discrete length (47.6 Å) | High in aqueous buffers | Low | High |

| NHS-LC-Biotin | Hydrophobic, shorter linker | Low in aqueous buffers | High | Moderate |

| NHS-LC-LC-Biotin | Hydrophobic, longer linker | Low in aqueous buffers | High | Moderate to High |

The use of this compound in this context leads to higher yields and purities of the isolated biomolecules due to the reduced non-specific binding and enhanced capture efficiency afforded by the dPEG linker.

Analytical and Characterization Techniques for Biotin Dpeg R 12 Tfp Ester Conjugates

Confirmation of Biotinylation and Conjugation Efficiency

Confirming that the biotinylation reaction has occurred and determining the extent of modification are fundamental quality control steps. A combination of mass spectrometry and electrophoretic methods provides a comprehensive picture of the conjugation outcome.

Mass Spectrometry-Based Approaches (Intact Mass Analysis, Peptide Mapping, Direct Detection of Biotinylated Peptides)

Mass spectrometry (MS) is a powerful tool for the analysis of biotinylated proteins, offering high sensitivity and accuracy. axispharm.com Several MS-based strategies can be employed to characterize Biotin-dPEG(R)12-TFP ester conjugates.

Intact Mass Analysis: This technique measures the total molecular weight of the protein before and after conjugation. axispharm.com The addition of each this compound moiety results in a predictable mass shift. By analyzing the deconvoluted mass spectrum, the distribution of species with different numbers of biotin (B1667282) labels can be determined. enovatia.com For example, the labeling of a monoclonal antibody with a dPEG®12-NHS ester showed a distribution of labeled states, which could be clearly resolved and quantified. enovatia.com This method is particularly useful for assessing the average number of biotin molecules per protein, also known as the degree of labeling (DoL). However, for large or heavily glycosylated proteins, the resolution of individual labeled species by intact mass analysis can be challenging. peakproteins.com

Peptide Mapping: For a more detailed analysis, peptide mapping can be utilized. This "bottom-up" approach involves the enzymatic digestion of the biotinylated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). enovatia.comnih.gov By comparing the peptide maps of the unmodified and modified protein, the specific sites of biotinylation (e.g., lysine (B10760008) residues) can be identified. nih.gov This method provides site-specific information that is not available from intact mass analysis and can confirm that the dPEG linker and biotin are attached to the intended amino acid residues.

Direct Detection of Biotinylated Peptides: Traditionally, the strong interaction between biotin and avidin (B1170675)/streptavidin has made the direct detection of biotinylated peptides by MS difficult, as they are often tightly bound to affinity matrices and not efficiently eluted for analysis. researchgate.net However, newer methods have been developed to overcome this limitation. One such strategy, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), involves digesting the proteins before enriching for the biotin-tagged peptides. acs.orgnih.gov This approach has been shown to significantly increase the identification of biotinylated peptides compared to conventional methods. acs.orgnih.govnih.gov Another method, Biotinylation Site Identification Technology (BioSITe), uses anti-biotin antibodies for the capture of biotinylated peptides, allowing for their subsequent elution and analysis by LC-MS/MS. researchgate.net These techniques are invaluable for confirming the presence of the biotin tag on specific peptides within a complex mixture.

Table 1: Comparison of Mass Spectrometry-Based Approaches for this compound Conjugate Analysis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Intact Mass Analysis | Average degree of labeling (DoL), distribution of biotinylated species. | Rapid assessment of overall conjugation efficiency. axispharm.com | May lack resolution for large or heterogeneous proteins like those with significant glycosylation. peakproteins.com |

| Peptide Mapping | Site-specific identification of biotinylation. | Provides detailed information on which amino acid residues are modified. enovatia.comnih.gov | More time-consuming than intact mass analysis. |

| Direct Detection of Biotinylated Peptides | Confirmation of biotin attachment to specific peptides. | Overcomes challenges of strong biotin-avidin binding, enabling direct evidence of biotinylation. researchgate.netacs.orgnih.gov | May require specialized enrichment protocols. researchgate.netacs.org |

Electrophoretic Methods (e.g., SDS-PAGE Gel Shift Assays)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visually confirm biotinylation. A gel shift assay can be performed by incubating the biotinylated protein with an excess of streptavidin before running the sample on the gel. peakproteins.com Streptavidin, a tetrameric protein, can bind up to four biotin molecules. nih.gov This binding results in a significant increase in the molecular weight of the protein complex, causing it to migrate more slowly through the gel, creating a "band shift" or "supershift" compared to the unconjugated protein. peakproteins.comjcu.edu.au

Quantitative Assessment of Biotin Labeling

Beyond confirming that biotinylation has occurred, it is often necessary to quantify the amount of biotin incorporated and to ensure that the attached biotin is functionally active and available for binding.

HABA/Avidin Binding Assays for Biotin Ligand Availability

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method used to estimate the amount of biotin in a sample. gbiosciences.com The assay is based on the displacement of the HABA dye from the avidin-HABA complex. windows.net Free HABA has a different absorption spectrum than the HABA-avidin complex, which absorbs strongly at 500 nm. anaspec.com When a biotin-containing sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. gbiosciences.comanaspec.com This causes a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample. windows.net

This method allows for the calculation of the molar ratio of biotin to protein, providing a quantitative measure of the degree of labeling. gbiosciences.com It is crucial to remove any free, unconjugated biotin from the sample before performing the HABA assay to ensure accurate results. gbiosciences.com This can be achieved through methods like dialysis or gel filtration. gbiosciences.com

Table 2: HABA/Avidin Assay Principle

| Step | Description | Observation |

|---|---|---|

| 1 | A pre-formed complex of Avidin and HABA dye is prepared. | The solution has a strong absorbance at 500 nm. anaspec.com |

| 2 | The biotinylated protein conjugate is added to the Avidin-HABA solution. | Biotin displaces the HABA dye from the avidin binding sites due to its higher affinity. gbiosciences.comanaspec.com |

| 3 | The absorbance at 500 nm is measured again. | A decrease in absorbance is observed, which is proportional to the concentration of biotin in the sample. windows.net |

Competitive Binding Assays for Functional Biotin Activity

While the HABA assay quantifies the total amount of incorporated biotin, it does not necessarily confirm that the biotin is accessible and functional for binding to streptavidin, especially when conjugated to a large molecule. Competitive binding assays are employed to assess the functional activity of the biotinylated conjugate.

In a typical competitive binding assay format, the biotinylated conjugate of interest competes with a labeled biotin tracer (e.g., biotin-horseradish peroxidase (HRP)) for a limited number of binding sites on a streptavidin-coated surface, such as a microtiter plate. acs.org The amount of bound tracer is inversely proportional to the concentration and binding affinity of the biotinylated conjugate in the sample. By creating a standard curve with known concentrations of free biotin, the functional concentration of the biotinylated conjugate can be determined. acs.org

Another approach involves using a reference antibody that has been dually labeled with biotin and a detectable marker, such as an electrochemiluminescent (ECL) tag. nih.gov The biotinylated sample of interest competes with this dually labeled reference for binding to streptavidin-coated magnetic beads. The resulting signal from the ECL tag is inversely related to the binding capability of the sample, providing a more functional characterization than a simple quantification of the conjugation ratio. nih.gov These assays are crucial for ensuring that the biotin moiety, along with its dPEG®12 spacer, is properly oriented and accessible for its intended downstream applications.

Characterization of Conjugate Homogeneity and Aggregation State

The process of biotinylation can sometimes lead to changes in the physical properties of the protein, including its homogeneity and propensity to aggregate. The dPEG® spacer in this compound is designed to increase water solubility and reduce aggregation. sigmaaldrich.comscientificlabs.co.uk However, it is still important to characterize the final conjugate to ensure it is suitable for its intended use.

Techniques such as size-exclusion chromatography (SEC) can be used to assess the homogeneity of the conjugate and detect the presence of aggregates. SEC separates molecules based on their hydrodynamic volume, allowing for the separation of monomers from dimers and higher-order aggregates. Biophysical techniques can also be employed to study the stability of the native state of the protein after biotinylation. Studies have shown that site-specific biotinylation may not significantly alter the protein's structure or stability. nih.govcam.ac.uk For instance, the introduction of a biotin moiety at a specific lysine residue in human lysozyme (B549824) did not detectably change the protein's native-state structure, stability, or its ability to form amyloid fibrils. nih.gov

In some cases, the biotinylation process itself, or the presence of the biotinylating enzyme, can influence protein aggregation. researchgate.net Therefore, monitoring the aggregation state of the conjugate is a critical quality control step, particularly for therapeutic proteins or proteins intended for in vivo use.

Chromatographic Techniques (e.g., Size Exclusion Chromatography)

Size Exclusion Chromatography (SEC) is a widely used method for the analysis of protein conjugates, including those modified with dPEG® linkers. contentstack.com This technique separates molecules based on their hydrodynamic radius, making it effective for distinguishing between unconjugated proteins, conjugated products, and any aggregates that may have formed.

A significant challenge in SEC analysis of protein conjugates is the potential for non-specific binding of aggregates to the chromatography column, which can lead to their underestimation. contentstack.com Therefore, the selection of an appropriate column matrix and mobile phase is critical to ensure accurate quantification of monomers, conjugates, and aggregates.

Table 1: Application of SEC in dPEG® Conjugate Analysis

| Analytical Goal | Observation in SEC | Significance |

| Confirmation of Conjugation | Shift to earlier retention time compared to unmodified protein. | Indicates an increase in hydrodynamic radius due to the attached Biotin-dPEG®12-TFP ester. |

| Detection of Aggregates | Presence of high molecular weight peaks eluting before the main conjugate peak. | Identifies the formation of undesirable protein aggregates. |

| Purity Assessment | Quantification of the relative peak areas of the conjugate, unconjugated protein, and aggregates. | Determines the purity of the final conjugated product. |

Dynamic Light Scattering (DLS) for Aggregate Detection

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles and molecules in a solution. mtoz-biolabs.comunchainedlabs.com It is particularly valuable for the rapid detection of protein aggregation, a critical quality attribute for therapeutic proteins and other biomolecular conjugates. contentstack.commtoz-biolabs.comformulationbio.com

DLS works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com Larger particles, such as aggregates, move more slowly and cause slower fluctuations, while smaller monomers move more quickly, resulting in rapid fluctuations in scattered light. unchainedlabs.com This allows for the determination of the hydrodynamic diameter of the particles in the sample.

For Biotin-dPEG®12-TFP ester conjugates, DLS is an excellent tool for assessing the effectiveness of the dPEG® spacer in preventing aggregation. sigmaaldrich.comsigmaaldrich.com The technique is highly sensitive to the presence of even small amounts of large aggregates, which can significantly impact the safety and efficacy of a biopharmaceutical product. unchainedlabs.com DLS can provide information on the polydispersity of a sample, indicating the heterogeneity of particle sizes. formulationbio.com

Table 2: DLS Parameters for Conjugate Aggregate Analysis

| DLS Parameter | Description | Implication for Biotin-dPEG®12-TFP Ester Conjugates |

| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the particles in the sample. | An increase in the Z-average size can indicate the presence of aggregates. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, suggesting minimal aggregation. A high PDI points to a heterogeneous sample with multiple particle sizes. |

| Size Distribution by Intensity/Volume/Number | A graphical representation of the relative abundance of different particle sizes. | Can reveal distinct populations of monomers, oligomers, and larger aggregates. |

Biophysical Evaluation of Molecular Interactions and Surface Adsorption

Beyond the characterization of the conjugate itself, it is often necessary to evaluate its interaction with binding partners and its behavior at interfaces. Techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation (QCM-D) are powerful tools for these investigations.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It is widely employed to determine the kinetics (association and dissociation rates) and affinity of interactions between a ligand immobilized on a sensor surface and an analyte flowed over the surface. nih.govnih.gov

In the context of Biotin-dPEG®12-TFP ester, the biotin moiety allows for the convenient and oriented immobilization of the conjugate onto a streptavidin-coated sensor chip. bioradiations.com This setup can then be used to study the interaction of the conjugated molecule (e.g., an antibody or other protein) with its specific binding partner. The dPEG® spacer helps to extend the biotin tag away from the surface, minimizing steric hindrance and ensuring its availability for binding to streptavidin. thermofisher.com

The data obtained from SPR experiments, typically presented as a sensorgram, can be fitted to various binding models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. bioradiations.com

Table 3: Key Kinetic Parameters Determined by SPR

| Parameter | Symbol | Description | Significance for Biotin-dPEG®12-TFP Ester Conjugates |

| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. | Quantifies the "on-rate" of the interaction. |

| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. | Quantifies the "off-rate" and stability of the complex. |

| Equilibrium Dissociation Constant | KD | The ratio of kd to ka (kd/ka), representing the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. | A lower KD value indicates a higher binding affinity. |

A study on the streptavidin-biotin system reported a dissociation rate constant (k_off) of 1.5 (±0.4) x 10-4 s-1. benthamopen.com Another study calculated the association constant (K_A) for streptavidin/biotin interactions to be 2±1 ×107 M−1. nih.gov

Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-time Adsorption Studies

Quartz Crystal Microbalance with Dissipation (QCM-D) is a surface-sensitive technique that provides real-time information on mass changes and the viscoelastic properties of thin films at a surface. nih.govbiolinscientific.com It operates by measuring changes in the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. biolinscientific.com A decrease in frequency corresponds to an increase in mass on the sensor surface. biolinscientific.com

For surfaces modified with Biotin-dPEG®12-TFP ester conjugates, QCM-D can be used to study the adsorption of these conjugates onto various materials. The biotin group allows for specific immobilization onto streptavidin-coated sensor surfaces. nih.govdiva-portal.org The oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) component of the linker helps to minimize non-specific protein binding to the sensor surface. nih.gov

The unique feature of QCM-D is the simultaneous measurement of dissipation (ΔD), which provides information about the structural properties of the adsorbed layer. nih.gov A rigid, compact layer will have a low dissipation, while a soft, hydrated, or viscoelastic layer will have a high dissipation. This allows for the characterization of not just the amount of adsorbed material but also its conformation and hydration state.

Table 4: QCM-D Measurement Parameters and Their Interpretation

| QCM-D Parameter | Symbol | Interpretation in Adsorption Studies |

| Change in Frequency | Δf | Indicates the change in mass on the sensor surface. A negative shift in frequency corresponds to mass adsorption. |

| Change in Dissipation | ΔD | Reflects the viscoelastic properties (e.g., softness, hydration) of the adsorbed layer. An increase in dissipation suggests a more viscoelastic layer. |

Research has shown that mixed monolayers on gold surfaces containing 1% biotin disulfide are effective for immobilizing streptavidin, which can then be used to capture biotinylated molecules like biotinylated bovine serum albumin (BSA). nih.gov The OEG background in these systems is effective at reducing non-specific protein adsorption. nih.gov QCM-D can monitor these binding events in real-time, providing data on both the mass and the structural characteristics of the formed layers. nih.gov

Future Directions and Emerging Research Avenues

Integration of Biotin-dPEG(R)12-TFP Ester in Orthogonal Bioconjugation Systems

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions on a single biomolecule, such as a protein or antibody, without any cross-reactivity. This strategy is fundamental for creating complex, multifunctional constructs. The amine-reactive nature of the TFP ester in this compound allows for its seamless integration into such systems.

The TFP ester reacts specifically and efficiently with primary amines, like the side chain of lysine (B10760008) residues, to form stable amide bonds. vectorlabs.comvectorlabs.com This reaction can be performed alongside other highly specific ligation chemistries that target different functional groups. For instance, researchers can biotinylate a protein using the TFP ester while simultaneously attaching a fluorescent dye or a therapeutic payload using chemistries that target thiols (maleimide chemistry) or azides/alkynes (click chemistry). The dPEG®12 linker plays a critical role in this context by ensuring the resulting bioconjugate remains soluble and preventing aggregation, which can be a significant issue when multiple modifications are introduced.

Future research will likely focus on developing multi-step, one-pot reactions where this compound is used in concert with a portfolio of other orthogonal reagents to build sophisticated molecular tools for applications like dual-modality imaging and targeted drug delivery.

Development of Reversible and Cleavable Biotinylation Strategies

The amide bond formed by the reaction of the TFP ester with an amine is highly stable and essentially irreversible under physiological conditions. creative-biolabs.com While this stability is advantageous for many applications requiring a permanent label, there is a growing demand for reversible or cleavable biotinylation strategies. Such strategies are particularly valuable in applications like affinity purification, where the mild elution of the target protein from a streptavidin matrix is desired without using harsh, denaturing conditions.

Future research is aimed at designing next-generation biotinylation reagents that retain the favorable properties of the dPEG® linker but incorporate a cleavable element. Potential cleavable moieties include:

Disulfide Bonds: Cleaved by reducing agents like dithiothreitol (B142953) (DTT).

Photocleavable Linkers: Cleaved by exposure to UV light of a specific wavelength.

pH-Sensitive Linkers: Designed to cleave at acidic pH, such as within endosomes or lysosomes.

Enzyme-Cleavable Peptides: Specific peptide sequences that can be cleaved by proteases.

The development of a "Biotin-dPEG(R)12-(cleavable spacer)-TFP ester" would represent a significant advancement, allowing for the temporary immobilization or tracking of biomolecules that can be reversed on demand.

Exploitation in Microfluidic and High-Throughput Screening Platforms

Microfluidic and high-throughput screening (HTS) platforms have revolutionized biological research by enabling the miniaturization and automation of complex experiments. d-nb.info These systems rely on the precise control of minuscule fluid volumes in intricate channel networks. The physicochemical properties of this compound make it exceptionally well-suited for such platforms.

Key advantages include:

Aqueous Solubility: The hydrophilic dPEG® linker imparts excellent water solubility, preventing the reagent from precipitating in aqueous buffers or adhering non-specifically to the surfaces of microchannels. vectorlabs.comvectorlabs.com This ensures homogenous reaction conditions and prevents channel clogging.

High Reactivity and Stability: TFP esters are more reactive towards primary amines and more stable against hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts. vectorlabs.com This allows for efficient and reproducible biotinylation within the short incubation times and low reactant concentrations typical of HTS formats.

Future applications will see the integration of this reagent into on-chip diagnostic assays, such as miniaturized ELISAs, and for cell-surface labeling within microfluidic devices for cell sorting and analysis. d-nb.info

Advanced Rational Design of PEGylated Bioconjugates for Enhanced Research Utility

The current this compound is a product of rational design, where a discrete-length PEG linker was chosen to provide a precise spacer arm of 47.6 angstroms. This defined length eliminates the heterogeneity associated with traditional, polydisperse PEG polymers, leading to more uniform and predictable bioconjugates.

Advanced rational design efforts are expected to further refine these properties. This includes the development of a family of reagents with varying dPEG® linker lengths (e.g., dPEG®4, dPEG®8, dPEG®24) to systematically study how spacer length affects steric hindrance and the accessibility of the biotin (B1667282) moiety to streptavidin's binding pocket. vectorlabs.combroadpharm.com

Furthermore, inspiration can be drawn from modifications designed to enhance in vivo stability, such as the development of biotinidase-resistant biotin analogues. vectorlabs.com Incorporating such features into the biotin moiety of the dPEG®-TFP ester structure could yield bioconjugates with longer circulation times and greater stability in biological fluids, which is crucial for in vivo imaging and therapeutic pre-targeting applications. vectorlabs.com

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

|---|---|---|

| Reactivity towards Primary Amines | Higher | Lower |

| Stability in Aqueous Buffer (Hydrolysis) | More Stable | Less Stable |

| Optimal Reaction pH Range | 7.5 – 8.5 vectorlabs.comvectorlabs.com | 7.0 – 7.5 vectorlabs.com |

Synergistic Applications in Synthetic Biology and Nanobiotechnology Research

Synthetic biology and nanobiotechnology are fields that rely on the precise assembly of molecular components to create novel functions. This compound serves as a powerful tool for building these complex architectures.